molecular formula C22H21N3O4 B2796534 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 955625-31-7

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2796534
CAS RN: 955625-31-7
M. Wt: 391.427
InChI Key: RRAGVDAPPWUZEZ-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzyl group, an oxadiazole ring, a benzofuran ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings in space. The presence of the aromatic rings (benzyl and benzofuran) and the heterocyclic oxadiazole ring could result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups and the aromatic and heterocyclic rings. The oxadiazole ring, for example, might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

Research on related oxadiazole derivatives has shown their potential as antimicrobial agents. For instance, a study involving the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with oxadiazol substitutions demonstrated moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017). This suggests that N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide could have potential applications in antimicrobial research, given the structural similarities.

Anticancer Research

The design and synthesis of oxadiazole derivatives, including those with benzofuran moieties, have been explored for their anticancer properties. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021). This indicates the potential of oxadiazole and benzofuran combinations in anticancer drug development.

Antidiabetic Potential

Oxadiazole derivatives have also been investigated for their antidiabetic properties. For example, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity, showing promise in this area (Lalpara et al., 2021). This suggests that the subject compound could be of interest in the development of new antidiabetic medications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to refer to the relevant safety data sheets for information on safe handling, storage, and disposal .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with other molecules and its potential uses in various fields .

properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-27-17-7-5-6-16-11-18(28-20(16)17)21(26)23-22-25-24-19(29-22)12-15-9-8-13(2)10-14(15)3/h5-11H,4,12H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGVDAPPWUZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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